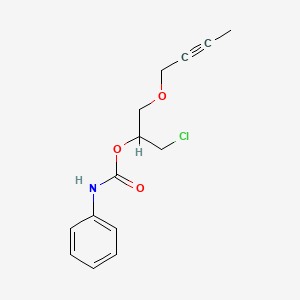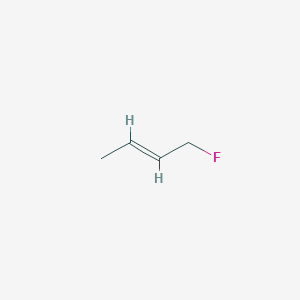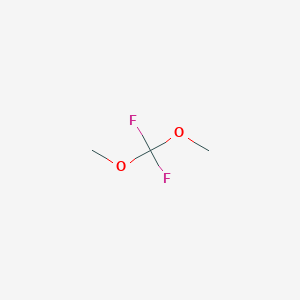![molecular formula C27H51NO4S2 B14648848 N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide CAS No. 52899-79-3](/img/structure/B14648848.png)
N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide is a complex organic compound featuring multiple functional groups, including ethers and thiiranes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide involves multiple steps, including the formation of ethers and thiiranes. One common method for preparing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide . Thiiranes can be synthesized through the reaction of an alkene with a sulfur source under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide can undergo various chemical reactions, including:
Oxidation: The thiirane groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms from the ether groups.
Substitution: The ether and thiirane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiirane groups would yield sulfoxides or sulfones, while reduction of the ether groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide involves its interaction with specific molecular targets. The compound’s thiirane groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethers: Compounds like diethyl ether and dimethyl ether share the ether functional group but lack the thiirane groups.
Thiiranes: Compounds such as ethylene sulfide and propylene sulfide share the thiirane functional group but lack the complex ether structure.
Uniqueness
N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide is unique due to its combination of ether and thiirane groups, which confer distinct chemical properties and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
52899-79-3 |
|---|---|
Molekularformel |
C27H51NO4S2 |
Molekulargewicht |
517.8 g/mol |
IUPAC-Name |
N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide |
InChI |
InChI=1S/C27H51NO4S2/c1-3-5-9-13-23-25(33-23)22-26-24(34-26)14-10-7-6-8-11-15-27(29)28-16-12-17-31-20-21-32-19-18-30-4-2/h23-26H,3-22H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
GQGJHXSBNABNAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(S1)CC2C(S2)CCCCCCCC(=O)NCCCOCCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


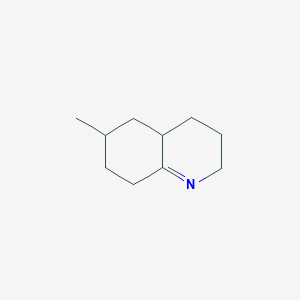
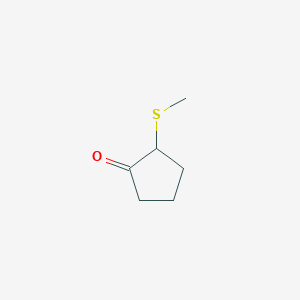
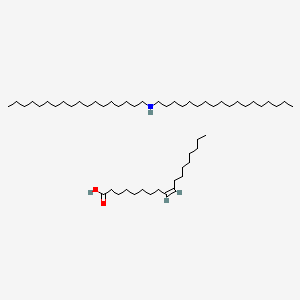
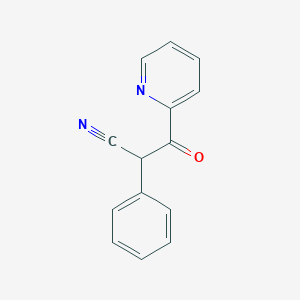
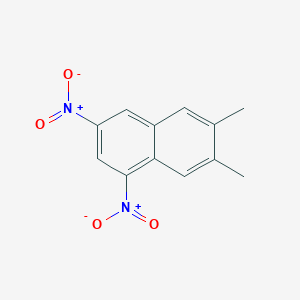
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)

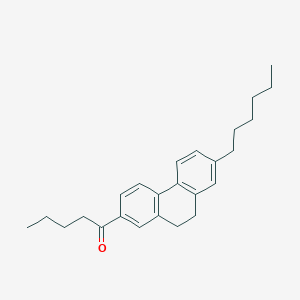
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)
